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O-Methylismine

Cat. No.: B1245094
M. Wt: 271.31 g/mol
InChI Key: CJBLPFFWXVRSRM-UHFFFAOYSA-N
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Description

Contextualization of Amaryllidaceae Alkaloids in Natural Products Chemistry

The Amaryllidaceae family of plants, comprising approximately 85 genera and 1100 species, is a significant source of a unique and structurally diverse group of isoquinoline (B145761) alkaloids. scielo.org.mx These compounds, often referred to as Amaryllidaceae alkaloids (AAs), are almost exclusively found within this plant family, making them a key characteristic feature. scielo.org.mx With over 600 distinct alkaloids identified, this class of natural products has garnered substantial interest in the field of natural products chemistry due to their complex structures and wide range of significant biological activities. mdpi.commdpi.com

The diverse pharmacological properties of Amaryllidaceae alkaloids include antiviral, anticancer, acetylcholinesterase (AChE) inhibitory, antimalarial, and anti-inflammatory effects. mdpi.comnih.gov A prime example of their therapeutic importance is galanthamine (B1674398), an alkaloid used in the clinical management of Alzheimer's disease due to its activity as a selective, reversible inhibitor of the AChE enzyme. scielo.org.mxub.edu The unique skeletal arrangements and potent bioactivities of these alkaloids have spurred extensive chemical and pharmacological research, positioning the Amaryllidaceae family as a vital resource for the discovery of new bioactive molecules. scielo.org.mxmdpi.com

The biosynthesis of these alkaloids is another area of significant scientific interest. They are biogenetically derived from the aromatic amino acids L-phenylalanine and L-tyrosine, which form a key precursor, O-methylnorbelladine. scielo.org.mxmdpi.com The remarkable variety of alkaloid skeletons arises from different patterns of intramolecular oxidative coupling of this precursor, a process that continues to be a subject of detailed study. ub.edunih.gov

Historical Overview of O-Methylismine Discovery and Early Characterization

This compound was first identified as a new natural product during a chemical investigation of an ethanolic extract from the fresh flowers of Hippeastrum vittatum. acs.orgnih.gov The study, published in 2001, led to the isolation of this compound alongside the known compound ismine (B158432) and another new alkaloid, vittacarboline. acs.orgacs.org The discovery was part of a broader effort to explore the chemical constituents of Egyptian Amaryllidaceae plants. acs.org

The initial characterization of this compound was accomplished using comprehensive spectroscopic methods. nih.gov Its molecular formula was determined as C₁₆H₁₇NO₃ by high-resolution electron ionization mass spectrometry (HREIMS). acs.org Structural elucidation relied heavily on one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including techniques like COSY, HMQC, and HMBC, as well as mass spectrometry. acs.orgacs.org The NMR data for this compound were found to be very similar to those of its parent compound, ismine, with the key difference being the presence of an additional methoxy (B1213986) group signal, leading to its identification as this compound. acs.org

Table 1: Discovery and Initial Characterization of this compound

Feature Description Reference
Year of Discovery 2001 acs.orgscielo.org.mx
Plant Source Fresh flowers of Hippeastrum vittatum acs.orgnih.gov
Method of Isolation Extensive column chromatography of the alkaloidal fraction of a defatted ethanolic extract. acs.org
Molecular Formula C₁₆H₁₇NO₃ acs.org
Primary Characterization Techniques 1D & 2D NMR (COSY, HMQC, HMBC), Mass Spectrometry (HREIMS) acs.orgacs.org

Structural Relationship of this compound to Key Amaryllidaceae Alkaloid Skeletons

Amaryllidaceae alkaloids are classified into several structural types based on their core skeletons, which are formed through different biosynthetic pathways. scielo.org.mx The majority of these alkaloids can be categorized into nine principal skeleton types: lycorine (B1675740), crinine (B1220781), haemanthamine (B1211331), narciclasine (B1677919), galanthamine, tazettine, homolycorine, montanine (B1251099), and norbelladine (B1215549). scielo.org.mxub.edu These skeletons arise from the intramolecular oxidative phenolic coupling of the common precursor, 4'-O-methylnorbelladine. mdpi.comnih.gov

This compound belongs to a minor skeleton type known as the ismine type. ekb.eg The ismine skeleton is structurally distinct from the major types and is considered a miscellaneous structural type within the Amaryllidaceae alkaloid classification. cuni.cz Unlike the complex, fused-ring systems of skeletons like lycorine (a pyrrolo[de]phenanthridine) or galanthamine, the ismine structure is a biaryl compound. ub.eduplantaedb.com Specifically, this compound is 2-[6-(methoxymethyl)-1,3-benzodioxol-5-yl]-N-methylaniline. plantaedb.com This structure lacks the characteristic heterocyclic nitrogen-containing rings that define many of the major Amaryllidaceae alkaloid groups. nih.gov While most major skeletons like galanthamine, crinine, and lycorine are formed through para-ortho', para-para', and ortho-para' oxidative coupling, respectively, the ismine skeleton represents a different structural outcome. mdpi.com

Table 2: Major Amaryllidaceae Alkaloid Skeletons

Skeleton Type Biosynthetic Coupling Representative Alkaloid
Lycorine ortho-para' Lycorine
Homolycorine ortho-para' Homolycorine
Crinine para-para' Crinine
Haemanthamine para-para' Haemanthamine
Galanthamine para-ortho' Galanthamine
Ismine Miscellaneous Ismine

Significance of this compound as a Specific Alkaloid of Research Interest

The significance of this compound in research stems primarily from its place within the broader, pharmacologically important family of Amaryllidaceae alkaloids. While the parent compound, ismine, has been the subject of more direct biological investigation, the discovery and characterization of this compound contribute to the understanding of the chemical diversity within the Hippeastrum genus. cuni.czresearchgate.net

Research into Amaryllidaceae alkaloids is driven by their wide array of biological activities, including potent anticancer and antiviral properties. nih.govacs.org The structural variations among these alkaloids, even minor ones like the methylation that distinguishes this compound from ismine, can significantly impact their biological function. Therefore, the isolation and structural elucidation of new derivatives like this compound are crucial for expanding the library of compounds available for pharmacological screening and for studying structure-activity relationships. nih.gov

Although specific, extensive biological activity studies on this compound itself are not widely reported in the initial search results, its structural relationship to other bioactive alkaloids makes it a compound of interest. The synthesis of ismine has been achieved, highlighting the interest in this particular structural subclass for potential therapeutic applications. researchgate.net The study of this compound and its analogues contributes to the broader fields of natural product chemistry, chemical ecology, and the development of new therapeutic leads from natural sources. utah.eduunl.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B1245094 O-Methylismine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-[6-(methoxymethyl)-1,3-benzodioxol-5-yl]-N-methylaniline

InChI

InChI=1S/C16H17NO3/c1-17-14-6-4-3-5-12(14)13-8-16-15(19-10-20-16)7-11(13)9-18-2/h3-8,17H,9-10H2,1-2H3

InChI Key

CJBLPFFWXVRSRM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC3=C(C=C2COC)OCO3

Synonyms

O-methylismine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of O Methylismine

Botanical Sources and Distribution within Amaryllidaceae Family

The Amaryllidaceae family is a large and well-known group of perennial bulbous plants, comprising about 85 genera and 1100 species. scielo.org.mx This family is a prominent source of a unique and expanding group of isoquinoline (B145761) alkaloids, which are rarely found in other plant families. scielo.org.mx The distribution of these plants is widespread, with primary centers of diversification in South Africa and South America. scielo.org.mx The chemical investigation of these species, particularly within the Hippeastrum genus, has yielded numerous distinct alkaloids. scielo.org.mxcuni.cz

The primary and thus far only documented natural source of O-Methylismine is the plant Hippeastrum vittatum Herbert. datapdf.comscielo.org.mxacs.org This species, a member of the Amaryllidaceae family, is a popular ornamental plant. ijpsm.com Phytochemical studies on H. vittatum have revealed a rich and varied alkaloid profile. scielo.org.mxijpsm.com

Specifically, this compound was first isolated from an ethanolic extract of the fresh flowers of Hippeastrum vittatum. acs.orgresearchgate.netacs.org In the investigation that led to its discovery, this compound was isolated as a new alkaloid alongside another new compound, vittacarboline, and the known alkaloid ismine (B158432). datapdf.comacs.org The structure of this compound was determined through comprehensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). datapdf.comacs.org Its molecular formula was established as C₁₆H₁₇NO₃. acs.org

Table 1: Documented Botanical Source of this compound

GenusSpeciesFamilyPlant PartReference
HippeastrumvittatumAmaryllidaceaeFresh Flowers datapdf.comscielo.org.mxacs.org

As of the current body of scientific literature, Hippeastrum vittatum remains the sole plant species from which this compound has been successfully isolated and identified. scielo.org.mxacs.orgresearchgate.net While the Hippeastrum genus and the broader Amaryllidaceae family are rich in other alkaloids, the presence of this compound has not been reported in other species or varieties. scielo.org.mx

Advanced Extraction Techniques from Plant Matrix

The extraction of alkaloids from a plant matrix is a critical first step in their isolation and characterization. datapdf.com The process involves separating the desired soluble metabolites from the insoluble cellular material (marc). datapdf.com The choice of technique and solvent is crucial for achieving an efficient extraction of the target compounds.

In the specific case of this compound, the initial extraction was performed using ethanol (B145695). scielo.org.mxacs.org The process began with a defatted ethanolic extract of the fresh flowers of H. vittatum. datapdf.com Defatting, which involves a preliminary extraction with a nonpolar solvent, is a common optimization step to remove lipids and other nonpolar constituents that could interfere with subsequent separation processes. Following this, ethanol was used as the menstruum, or extraction solvent, to create the crude alkaloidal fraction. Ethanol is a polar solvent effective at dissolving alkaloids, which are typically basic, nitrogen-containing compounds. acs.org

Chromatographic Separation Strategies for Isolation

Following extraction, the crude mixture contains numerous compounds besides the target alkaloid. Chromatographic techniques are essential for the purification and isolation of individual components from this complex mixture. datapdf.com

For the isolation of this compound, extensive column chromatography was employed on the alkaloidal fraction of the defatted ethanolic extract. datapdf.comacs.org Column chromatography is a preparative separation technique where the components of a mixture are separated based on their differential adsorption to a stationary phase (packed in a column) while a mobile phase moves through it. acs.org By carefully selecting the stationary and mobile phases, compounds with different polarities and properties can be separated from each other. This meticulous chromatographic process allowed for the successful isolation of this compound as a colorless oil, separating it from the co-occurring alkaloids ismine and vittacarboline. acs.org

Table 2: Summary of Isolation Methodology for this compound

StepTechniqueDetailsReference
Preliminary TreatmentDefattingRemoval of lipids and nonpolar compounds. datapdf.com
ExtractionSolid-Liquid ExtractionExtraction of alkaloids from fresh flower material. datapdf.comacs.org
Solvent SystemEthanolUsed as the primary solvent to create the crude extract. scielo.org.mxacs.org
Purification/IsolationColumn ChromatographyExtensive chromatographic separation of the crude alkaloidal fraction. datapdf.comacs.org

High-Performance Liquid Chromatography (HPLC)

While the initial discovery and isolation of this compound did not specify High-Performance Liquid Chromatography (HPLC) as the primary purification method, HPLC is a cornerstone technique in phytochemistry for the analysis and purification of alkaloids. In the context of Amaryllidaceae alkaloids, HPLC is frequently used for both analytical and preparative purposes.

Analytical HPLC, often coupled with a diode-array detector (DAD) or mass spectrometer (MS), is invaluable for rapidly assessing the alkaloid profile of a crude extract. This allows researchers to identify the presence of known compounds and detect potentially new ones. For preparative HPLC, the goal is to isolate specific compounds in larger quantities. This is typically achieved using semi-preparative or preparative columns, which have a larger diameter and can handle higher sample loads than analytical columns. A common mode used for alkaloid separation is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. It is a well-established method for the rapid identification of alkaloids in Amaryllidaceae plant extracts. scielo.org.mxresearchgate.net For GC analysis, less polar and more volatile alkaloids can be analyzed directly. However, many alkaloids, including potentially this compound, may require derivatization to increase their volatility and thermal stability, making them suitable for GC analysis.

The primary application of GC-MS in the study of Hippeastrum alkaloids is for qualitative and semi-quantitative analysis of the alkaloid composition of an extract. scielo.org.mx By comparing the resulting mass spectra with spectral libraries and retention times with authentic standards, researchers can tentatively identify dozens of alkaloids in a single run. While GC is predominantly an analytical technique, preparative GC can be used to isolate small amounts of pure compounds, although it is less common for primary isolation from crude extracts compared to column chromatography or preparative HPLC.

Column Chromatography (CC)

Extensive column chromatography (CC) is the principal technique reported for the successful isolation of this compound from Hippeastrum vittatum. acs.orgdatapdf.com This method is a fundamental and widely used preparative technique for purifying compounds from mixtures on a larger scale. orgchemboulder.comlibretexts.org

The process begins with the preparation of a crude alkaloid extract. Fresh flower material is first defatted, typically with a nonpolar solvent like n-hexane, to remove lipids. The plant material is then extracted with a polar solvent such as ethanol. This ethanolic extract undergoes an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic components. The resulting crude alkaloid fraction is then subjected to column chromatography. acs.org

A typical column for this purpose is packed with a stationary phase, most commonly silica (B1680970) gel. acs.org The separation relies on the differential adsorption of the compounds in the mixture to the stationary phase. The crude extract is loaded onto the top of the column, and a solvent or a series of solvents (the mobile phase or eluent) is passed through the column. savemyexams.com For the isolation of this compound, a gradient elution was employed, starting with less polar solvents and gradually increasing the polarity. The reported solvent system started with n-hexane, followed by n-hexane-chloroform mixtures, pure chloroform, and finally chloroform-methanol mixtures of increasing polarity. acs.org Fractions are collected sequentially as the eluent drips from the bottom of the column, and those containing the desired compound are combined based on analysis (e.g., by TLC).

Advanced Preparative Chromatography Techniques

To expedite the often time-consuming process of traditional gravity column chromatography, advanced and more efficient techniques are frequently employed in natural product isolation.

Flash Chromatography: This technique is a modification of traditional column chromatography where air or nitrogen pressure is applied to the top of the column to force the mobile phase through the stationary phase at a faster rate. researchgate.netchromtech.com This significantly reduces the separation time. The initial report on this compound isolation mentions the use of flash chromatography on a silica gel column to process the crude alkaloid fraction, highlighting its utility in the purification process. acs.org

Reversed-Phase Column Chromatography: In addition to normal-phase (e.g., silica gel) chromatography, reversed-phase chromatography is also a valuable tool. One study on other compounds from Hippeastrum vittatum flowers utilized an octadecylsilane (B103800) (ODS or C18) column, a common reversed-phase stationary phase. ekb.eg This technique separates compounds based on their hydrophobicity and is particularly effective for purifying polar compounds that are poorly resolved by normal-phase chromatography.

Purity Assessment and Yield Optimization in Isolation Protocols

The final steps in any isolation protocol are to assess the purity of the isolated compound and to ensure the methodology is optimized for the best possible yield.

Purity Assessment: The purity of the isolated this compound was established through rigorous spectroscopic analysis. acs.orgnih.gov Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the compound's structure and confirm the absence of impurities. acs.orgdatapdf.com High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provides an accurate molecular weight and formula, further confirming the identity and purity of the compound. acs.org In its pure form, this compound was described as a colorless oil. acs.org

Table 2: Spectroscopic Data for this compound

Technique Data Reference
Molecular Formula C₁₆H₁₇NO₃ acs.org
HREIMS m/z 271.1306 [M]⁺ (calcd. for C₁₆H₁₇NO₃, 271.1317) acs.org
UV λmax (MeOH) 245 nm, 290 nm acs.org
IR (film) νmax 3375, 1605, 1485, 1245, 1050, 930 cm⁻¹ acs.org
¹H NMR & ¹³C NMR Data consistent with O-methylated ismine structure acs.org

This interactive table presents the key spectroscopic data used to identify and assess the purity of this compound.

Yield Optimization: While specific studies on optimizing the yield of this compound are not detailed, the described isolation protocol itself represents a standard approach to maximizing recovery from a natural source. Key steps that contribute to yield optimization include:

Efficient Extraction: Using an appropriate solvent (ethanol) and method to ensure maximum extraction of alkaloids from the plant material.

Preliminary Purification: The defatting and acid-base partitioning steps are crucial for removing large amounts of interfering substances, which simplifies the subsequent chromatographic steps and prevents column overloading, thereby improving separation efficiency and yield. acs.org

Systematic Chromatography: The use of gradient elution in column chromatography allows for the sequential separation of compounds with varying polarities, minimizing cross-contamination and maximizing the recovery of the pure target compound. acs.orgorgchemboulder.com

Although a specific yield for this compound was not reported, a related study on a co-isolated alkaloid, vittacarboline, reported a yield of 8 mg from 3.65 kg of fresh flowers, suggesting that these novel alkaloids are present in low concentrations. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of O Methylismine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. cuni.cz For O-Methylismine, both one- and two-dimensional NMR experiments were critical in piecing together its unique structure. researchgate.net

The ¹H NMR spectrum of this compound provides the initial blueprint of its proton environments. Analysis of the chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the identification of key structural motifs. The ¹H NMR data revealed characteristic resonances for a 1,2,4-trisubstituted aryl ring, a 1,2,4,5-tetrasubstituted aryl ring, a dioxymethylene group (-O-CH₂-O-), an N-methyl group, and two distinct oxymethylene groups. researchgate.net

The data showed significant similarity to the known alkaloid ismine (B158432), with the primary differences being the presence of an additional methoxyl group (δH 3.32, s) and an additional oxymethylene group (δH 4.34, s). researchgate.net The complete assignment of proton signals was achieved through 2D NMR techniques.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) Data interpreted from textual descriptions in scientific literature. researchgate.net Full spectral data may vary based on experimental conditions.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-36.67d8.3
H-47.21dd8.3, 2.0
H-66.90d2.0
Aromatic H7.06s-
Aromatic H6.59s-
-O-CH₂-O-5.97s-
H₂-74.34s-
H-7'a4.24d10.0
H-7'b4.22d10.0
O-CH₃3.32s-
N-CH₃2.72s-

¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are inherently less sensitive than ¹H NMR. acs.org For this compound, the ¹³C NMR data confirmed the presence of the additional methoxyl and oxymethylene carbons, with signals appearing at δC 57.9 and δC 75.9, respectively. researchgate.net A complete published ¹³C NMR data table was not available in the reviewed literature.

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and spatial arrangement of atoms within a complex molecule. cuni.cznih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (³JHH), helping to piece together spin systems within the molecule. cuni.cz

HMQC (Heteronuclear Multiple Quantum Coherence) , or the more modern HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). researchgate.net This allows for the unambiguous assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This technique reveals connections across quaternary (non-protonated) carbons and heteroatoms, which is essential for assembling the complete molecular structure. researchgate.net For this compound, HMBC was the key experiment that established the position of the novel methoxymethyl moiety. Crucial correlations were observed from the methoxyl protons (δH 3.32) to the oxymethylene carbon (δC 75.9) and from the oxymethylene protons (H₂-7, δH 4.34) to the methoxyl carbon (δC 57.9). researchgate.net This confirmed the presence of the partial structure "CH₃-O-CH₂-". researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR datasets, the full structure of this compound was unequivocally elucidated. researchgate.netub.edu

Isotopic labeling is a powerful technique used in NMR spectroscopy to overcome challenges in the structural analysis of complex molecules. This involves the strategic incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H into the molecule of interest. This method can be used to increase signal sensitivity, simplify crowded spectra, or trace metabolic pathways. For structurally complex alkaloids, uniform or selective ¹³C enrichment can facilitate the definitive assignment of quaternary carbons and distinguish between carbons with very similar chemical shifts. While this technique is invaluable for natural product chemistry, no studies utilizing isotopic labeling for the specific structural elucidation of this compound have been reported in the reviewed literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This is a critical step in the identification of a new compound. The structure of this compound was confirmed using mass spectrometry, which would have been used to establish its molecular formula. researchgate.netub.edu However, the specific high-resolution mass data for this compound was not detailed in the surveyed literature.

Tandem Mass Spectrometry (MS/MS) is a technique where an ion of a specific m/z (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. ub.edu This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation patterns are often characteristic of a particular molecular scaffold and its substituents. nih.govscielo.br

For isoquinoline-derived alkaloids like this compound, common fragmentation pathways observed in Collision-Induced Dissociation (CID) experiments include the loss of small neutral molecules (e.g., CH₃OH, CO) and cleavages of the heterocyclic rings. scielo.br The specific fragmentation pattern for this compound has not been published, but analysis would be expected to show characteristic losses related to its N-methyl, dioxymethylene, and the unique methoxymethyl groups, providing further confirmation of the structure determined by NMR. nih.govscielo.br

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment. For this compound, one would expect to observe characteristic absorption bands or scattering peaks corresponding to:

N-H stretching of the secondary amine.

C-H stretching from the aromatic rings and the methyl and methoxy (B1213986) groups.

C=C stretching within the aromatic systems.

C-O stretching from the methoxy and benzodioxole groups.

C-N stretching of the amine.

Despite the theoretical utility of these techniques, specific experimental IR and Raman data for this compound are not available in published literature or spectral databases. Without this data, a detailed analysis of its vibrational modes and the compilation of a data table are not possible.

X-ray Crystallography for Absolute Configuration Determination (If applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comlibretexts.orgwikipedia.org This technique can unambiguously establish the absolute configuration of chiral centers, provided a suitable single crystal of the compound or a derivative can be grown and analyzed.

This compound itself is not chiral. However, many related Amaryllidaceae alkaloids are, and the determination of their stereochemistry is crucial for understanding their biological activity. If a chiral derivative of this compound were synthesized, X-ray crystallography would be the ideal method to determine its absolute stereochemistry. The process involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern to build an electron density map, from which atomic positions can be determined with high precision. wikipedia.org

Currently, there are no published reports of the crystal structure of this compound or any of its derivatives. Therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are unavailable.

Chiroptical Methods (CD, ORD) for Stereochemical Characterization

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. pg.edu.plwikipedia.orgubc.cachemistnotes.com CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. pg.edu.plwikipedia.org These techniques are particularly useful for studying the conformation of molecules in solution. diamond.ac.uklibretexts.org

As this compound is an achiral molecule, it would not exhibit a CD or ORD spectrum. However, these techniques would be invaluable for studying chiral analogues or derivatives. For instance, the introduction of a chiral center would lead to characteristic Cotton effects in the CD and ORD spectra, which could be used to assign the absolute configuration by comparing experimental data with theoretical calculations. nih.gov Some studies suggest that chiroptical methods are important for the characterization of ismine-type alkaloids, to which this compound is related. scispace.comunibo.it Nevertheless, no specific CD or ORD data for any relevant chiral derivatives of this compound have been reported.

Chemical Synthesis and Derivatization Strategies for O Methylismine

Total Synthesis Approaches to O-Methylismine

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a reliable and adaptable source of this compound, independent of its natural availability. ebsco.com

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler precursors. amazonaws.comdeanfrancispress.com For ismine (B158432) and its analogs like this compound, a common retrosynthetic strategy involves identifying the core phenanthridine (B189435) or biphenyl (B1667301) structure.

A key disconnection is often made at the biaryl bond and the C-N bond of the heterocyclic ring. researchgate.net One published retrosynthesis of ismine, a closely related compound, identified a phenanthridinone as a key intermediate. researchgate.net This intermediate can be conceptually formed from halogenated benzamide (B126) analogs and iodobenzene. researchgate.net The logic follows that the target molecule, ismine, can be obtained by the reduction of a lactam-opened carboxylic acid, which itself derives from the key phenanthridinone intermediate. researchgate.net This general approach highlights the strategic breaking of C-C and C-N bonds in the heterocyclic core to trace back to simpler aromatic starting materials. lkouniv.ac.in

Stereoselective and Regioselective Methodologies

Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity is the preference for bond-making or breaking in one direction over all other possibilities. anu.edu.au In the synthesis of alkaloids like this compound, which may possess stereocenters or require specific substitution patterns, these methodologies are critical.

While this compound itself is not chiral, the synthesis of related, more complex crinine-type alkaloids often requires highly stereoselective methods. researchgate.net For example, iridium-catalyzed asymmetric hydrogenation has been used to create chiral centers with high enantioselectivity in the synthesis of crinine (B1220781) analogs. researchgate.net The synthesis of this compound's core often relies on regioselective cross-coupling reactions, such as Suzuki or Heck couplings, to ensure the correct connectivity between the aromatic rings. mdpi.com The choice of catalyst, ligands, and reaction conditions is paramount to controlling the regiochemical outcome of these C-C bond formations. mdpi.com

Catalyst Systems and Reaction Conditions

The success of modern synthetic strategies for this compound hinges on the use of advanced catalyst systems. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are frequently employed. mdpi.comsamaterials.com

One rapid synthesis of ismine utilized a palladium catalyst with trifurylphosphine as the ligand to facilitate a one-pot, consecutive aryl-aryl and N-aryl coupling. researchgate.net This highlights the power of palladium catalysis in forming the phenanthridine core efficiently. researchgate.net Rhodium-catalyzed annulation of N-methoxybenzamides with aryl boronic acids is another powerful method for constructing the phenanthridinone skeleton. mdpi.com For other transformations, such as olefin metathesis which might be used in synthesizing more complex analogs, Grubbs catalysts (ruthenium-based) are the standard. wikipedia.orgwikipedia.org

A summary of catalyst systems relevant to the synthesis of the phenanthridine/phenanthridinone core found in this compound is presented below.

Reaction TypeCatalyst SystemLigand(s)Key Features
Aryl-Aryl & N-Aryl Coupling Palladium-basedTrifurylphosphineEnables one-pot synthesis of phenanthridine core. researchgate.net
Phenanthridinone Synthesis Rhodium-based-Catalyzes annulation of N-methoxybenzamides with aryl boronic acids. mdpi.com
Intramolecular Heck Reaction Palladium-based-Forms phenanthridinones from o-halobenzamides. mdpi.com
Olefin Metathesis Ruthenium-based (Grubbs Catalyst)Phosphines, N-heterocyclic carbenesAir-tolerant and functional group compatible for complex analog synthesis. wikipedia.org

Semi-Synthetic Modifications from Natural Precursors

Semi-synthesis, or partial chemical synthesis, starts with compounds isolated from natural sources and modifies them chemically. wikipedia.orgtapi.com This approach is particularly useful when the natural precursor is structurally complex, making its total synthesis inefficient. wikipedia.org For Amaryllidaceae alkaloids, a common strategy is to isolate a more abundant alkaloid from plant material and use it as a starting point to create less common or novel analogs. While specific examples of producing this compound from a natural precursor are not detailed in the provided search results, this remains a viable and common strategy within the alkaloid field. psu.edu For example, a known compound like ismine could potentially be isolated and then methylated to yield this compound, provided a selective methylation procedure could be developed. researchgate.net

Derivatization Chemistry and Analog Generation

Derivatization involves chemically modifying a parent compound to create a library of related molecules, or analogs. This is a cornerstone of medicinal chemistry, used to explore structure-activity relationships. nih.gov Given the reported biological activities of ismine, the generation of this compound analogs is a logical step to explore its therapeutic potential. researchgate.net

Strategies for analog generation could include:

Modification of the Methylamino Group: The secondary amine could be acylated, alkylated, or converted to other functional groups to probe the importance of this region for biological activity.

Alterations to the Methylene-dioxy Bridge: The 1,3-benzodioxole (B145889) group could be opened or replaced with other substituents, such as two methoxy (B1213986) groups (as seen in maritidine), to assess the electronic and steric requirements of this part of the molecule. acs.org

Aromatic Substitution: Introducing substituents onto the aromatic rings could modulate the compound's electronic properties and solubility.

Late-Stage Functionalization: Modern techniques, such as late-stage electrochemical oxidation, could be employed to modify the core structure divergently, allowing for the rapid production of diverse analogs from a common intermediate. rsc.org

Functional Group Interconversions

A primary FGI relevant to this compound is O-methylation, the conversion of a hydroxyl (-OH) group to a methoxy (-OCH₃) group. Given that this compound was co-isolated with ismine, which possesses a hydroxyl group, a plausible synthetic interconversion would involve the selective methylation of ismine. researchgate.net The hydroxyl function on the 7-position of a related flavonoid scaffold, naringenin, is noted as its most acidic site, making it susceptible to alkylation. koreascience.kr A similar principle could apply to an ismine precursor.

Common methods for O-methylation include the use of methylating agents like methyl iodide with a suitable base, such as potassium carbonate. sci-hub.se Alternatively, dimethyl sulfate (B86663) can be an effective reagent for the O-methylation of alcohols. sci-hub.se For complex molecules, regioselectivity is a significant challenge, and protecting groups may be necessary to prevent methylation at undesired positions. nih.gov

Other potential FGIs for derivatizing the this compound scaffold include:

Oxidation/Reduction: The core structure contains sites that could be targeted for oxidation or reduction to introduce new functionalities like ketones or to alter stereochemistry. scribd.comsolubilityofthings.com

Substitution Reactions: The aromatic rings of the core structure could undergo electrophilic substitution to introduce various substituents, altering the electronic properties of the molecule. solubilityofthings.com

Olefin Manipulation: If a synthetic intermediate contains a double bond, it could be cleaved through ozonolysis to yield aldehydes or ketones, or dihydroxylated to form diols, providing points for further diversification. imperial.ac.uk

The table below summarizes potential FGIs applicable to the synthesis and derivatization of this compound.

Transformation Functional Group (Start) Functional Group (End) Potential Reagent(s) Significance
O-MethylationHydroxyl (-OH)Methoxy (-OCH₃)Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)Key step in converting an ismine-like precursor to this compound. sci-hub.se
OxidationSecondary Alcohol (-CH-OH)Ketone (C=O)Chromium(VI) reagents, PCCIntroduction of a carbonyl group for further modification. imperial.ac.uksolubilityofthings.com
ReductionKetone (C=O)Secondary Alcohol (-CH-OH)Sodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄)Altering oxidation state and creating new stereocenters. ic.ac.uk
HalogenationAromatic C-HAromatic C-X (X=Br, Cl)N-Bromosuccinimide (NBS)Creating a handle for cross-coupling reactions to add complexity.

This table presents hypothetical functional group interconversions based on standard organic chemistry principles and may not represent experimentally verified reactions for this compound itself.

Formation of Chemical Libraries for Research Probes

To systematically investigate the biological potential of a molecule like this compound, chemists often create a "chemical library"—a collection of structurally related compounds. openscreen.cz These libraries are invaluable for screening against biological targets to identify "chemical probes," which are potent and selective molecules used to study biological processes and validate potential drug targets. medchemexpress.combio-techne.com

Natural products are excellent starting points for building such libraries due to their inherent structural diversity and biological relevance. vipergen.comgriffith.edu.au A common strategy is diversity-oriented synthesis (DOS), where a core scaffold, such as that of this compound, is elaborated with a wide range of functional groups to cover a broad chemical space. organic-chemistry.org This approach contrasts with target-oriented synthesis, which focuses on making a single, specific molecule. organic-chemistry.org

A hypothetical chemical library based on this compound could be constructed by:

Establishing a robust synthetic route to the core ismine or this compound scaffold.

Introducing diversity by varying the substituents on the aromatic rings.

Modifying existing functional groups using the FGIs discussed previously. For example, the methoxy group could be replaced with other alkoxy groups of varying lengths.

Altering the heterocyclic core , if the synthesis allows, to explore different ring sizes or heteroatom compositions.

Such a library of tryptamine-based derivatives has been successfully synthesized to explore their potential as multi-targeting agents. tandfonline.com The goal is to maximize chemical and scaffold diversity to increase the chances of discovering a compound with novel biological activity. vipergen.com

Position for Modification Core Structure Example Modifications Rationale
Methoxy Group PositionThis compound-OH, -OEt, -OPr, -OBnExplore the role of the alkoxy group's size and electronics on activity.
Aromatic RingsThis compound-F, -Cl, -Br, -CH₃, -NO₂Modulate electronic properties (electron-donating vs. withdrawing) and steric bulk.
Nitrogen AtomThis compoundN-alkylation, N-acylationInvestigate the importance of the nitrogen's basicity and hydrogen-bonding capability. google.com
Side Chains (if applicable)This compoundIntroduction of alkyl or aryl groupsProbe for additional binding pockets or interactions with a biological target.

This table illustrates a theoretical strategy for generating a chemical library for research probes based on the this compound scaffold.

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the reaction mechanism—the step-by-step sequence of elementary reactions by which a chemical change occurs—is crucial for optimizing reaction conditions and controlling outcomes. lumenlearning.com Reaction kinetics, the study of reaction rates, provides quantitative insight into these mechanisms. libretexts.org While specific mechanistic and kinetic data for this compound transformations are not available, studies on related tryptamine (B22526) derivatives offer valuable models for the types of pathways that could be involved. rsc.orgacs.org

For transformations involving radical species, several mechanisms have been computationally studied for tryptamine, a related indole-containing structure: acs.org

Hydrogen Atom Transfer (HAT): A radical abstracts a hydrogen atom from the molecule. For tryptamine, the HAT mechanism is considered viable for reactions with hydroperoxyl radicals, with the nitrogen of the indole (B1671886) ring being the primary site of action. rsc.orgacs.org

Single Electron Transfer (SET): The molecule donates an electron to the radical. This mechanism is thought to dominate in aqueous solutions for some tryptamine derivatives. rsc.org

Radical Adduct Formation (RAF): The radical adds directly to the molecule, often at an electron-rich site on the indole ring. acs.org

Kinetic data from studies on tryptamine derivatives provide concrete examples of how these transformations can be quantified.

Reaction/Process Compound Studied Mechanism Rate Constant (k) Key Finding
Reaction with HO• radicalTryptamineRAF, HAT, SET6.29 x 10¹⁰ M⁻¹s⁻¹ (overall)The reaction is extremely fast, approaching the diffusion-controlled limit. acs.org
Reaction with HOO• radicalTryptamineHAT3.71 x 10⁴ M⁻¹s⁻¹ (overall)The HAT mechanism from the indole nitrogen accounts for over 91% of the products. acs.org
Free radical scavenging9-OH-TryptamineHAT (gas), SET (water)1.9 x 10⁷ M⁻¹s⁻¹ (gas, vs HOO•)The position of the -OH group significantly influences antioxidant efficiency and the preferred mechanism. rsc.org
Enzyme InhibitionTryptamine-thiourea derivativeCompetitive InhibitionKᵢ = 0.09 ± 0.001 µM (for Aldose Reductase)Lineweaver-Burk plots showed the compound competes with the natural substrate for the enzyme's active site. tandfonline.com

This table presents kinetic data for tryptamine and its derivatives as a proxy to illustrate the types of mechanistic and kinetic studies relevant to this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Applying these principles to the synthesis of this compound would aim to make the process more sustainable, safer, and more efficient. nih.gov

The 12 Principles of Green Chemistry provide a framework for this approach. Key principles applicable to this compound synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that minimize the formation of byproducts.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity to human health and the environment. skpharmteco.com This could involve replacing toxic methylating agents like dimethyl sulfate with greener alternatives like dimethyl carbonate (DMC), which has been used effectively for methylating amino acids. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org Enzymes are particularly effective "green" catalysts, as they often operate in water at mild temperatures and can eliminate the need for protecting groups due to their high specificity. acs.org An enzymatic approach could be explored for the selective methylation of an ismine precursor.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. epa.gov This encourages the use of water, supercritical CO₂, or bio-based solvents over volatile organic compounds (VOCs).

Use of Renewable Feedstocks: A long-term goal of green chemistry is to shift away from petroleum-derived feedstocks toward renewable resources, such as those derived from biomass. rsc.org

The table below outlines how green chemistry principles could be applied to a hypothetical synthesis of this compound.

Green Chemistry Principle Conventional Approach Green Alternative Benefit
Less Hazardous Reagents Use of toxic methylating agents (e.g., dimethyl sulfate).Use of dimethyl carbonate (DMC) or enzymatic methylation. rsc.orgReduced toxicity and improved safety profile.
Catalysis Use of stoichiometric amounts of base or activating agents.Employing a catalytic amount of a reusable acid/base or an enzyme (transmethylase).Reduced waste, higher efficiency, potential for high selectivity. acs.org
Atom Economy Reactions with poor atom economy (e.g., Wittig reaction) might be used in a long synthesis.Designing a convergent synthesis using reactions with high atom economy (e.g., additions, cycloadditions). acs.orgMaximizes material efficiency and minimizes waste.
Safer Solvents Use of chlorinated solvents (e.g., dichloromethane) or other volatile organic compounds (VOCs).Use of water, ethanol (B145695), or other bio-based solvents.Reduced environmental impact and worker exposure to hazardous materials. epa.gov
Reduce Derivatives Use of protecting groups to ensure regioselectivity, adding steps to the synthesis.Use of a highly selective catalyst (e.g., an enzyme) that reacts only at the desired site. acs.orgFewer synthetic steps, less waste, and improved overall yield.

Biosynthetic Pathways and Enzymatic Mechanisms of Amaryllidaceae Alkaloids

General Biosynthetic Origin of Amaryllidaceae Alkaloids from Amino Acid Precursors

The construction of the intricate skeletons of Amaryllidaceae alkaloids begins with the aromatic amino acids L-phenylalanine and L-tyrosine. scielo.org.mxscielo.org.mx These primary metabolites are channeled into a specialized secondary metabolic pathway that ultimately gives rise to the vast diversity of these compounds. core.ac.uk

The biosynthetic journey to Amaryllidaceae alkaloids utilizes L-phenylalanine and L-tyrosine in distinct yet complementary roles. ub.edu L-phenylalanine serves as the precursor for the C6-C1 unit, which forms ring A and the benzylic carbon of the alkaloid core. ub.edu This transformation involves the enzymatic removal of two carbon atoms from the side chain of L-phenylalanine and the introduction of hydroxyl groups onto the aromatic ring through the action of enzymes like phenylalanine ammonia (B1221849) lyase (PAL). ub.edunih.gov PAL catalyzes the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid. core.ac.ukub.edu Subsequent hydroxylations yield 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). core.ac.uknih.gov

Conversely, L-tyrosine provides the C6-C2-N fragment, which constitutes the second aromatic ring and the two-carbon bridge containing the nitrogen atom. ub.edu Tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to form tyramine (B21549). mdpi.com The condensation of tyramine and 3,4-DHBA is a pivotal step, leading to the formation of the first key intermediate in the pathway. mdpi.com

The condensation of tyramine and 3,4-dihydroxybenzaldehyde results in the formation of norbelladine (B1215549). mdpi.com This reaction represents a crucial juncture where primary metabolites are committed to the secondary metabolic pathway of Amaryllidaceae alkaloid biosynthesis. ub.edu Norbelladine itself is then subject to a critical methylation step. The enzyme norbelladine 4′-O-methyltransferase (N4OMT) catalyzes the methylation of the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine. evitachem.com

This compound, 4'-O-methylnorbelladine, stands as a central and pivotal intermediate in the biosynthesis of over 650 identified Amaryllidaceae alkaloids. scielo.org.mxscielo.org.mxevitachem.com It is from this precursor that the pathway ramifies, with different modes of intramolecular oxidative phenol (B47542) coupling leading to the diverse array of alkaloid skeletons. core.ac.ukptbioch.edu.pl

Oxidative Coupling Reactions in Alkaloid Biosynthesis

A defining feature of Amaryllidaceae alkaloid biosynthesis is the intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. core.ac.ukptbioch.edu.pl This crucial cyclization step is responsible for generating the three main backbone structures from which the various subgroups of these alkaloids are derived. core.ac.uk The regiochemistry of this coupling—whether it occurs at the ortho-para, para-ortho, or para-para positions—determines the fundamental skeleton of the resulting alkaloid. core.ac.uknih.gov

The oxidative coupling reactions are highly regio- and stereoselective, a precision attributed to enzymatic catalysis. rsc.org The prevailing mechanism is believed to involve the formation of radical species, which then couple to form the new C-C bond. frontiersin.org Comprehensive simulations suggest that the C-C coupling process follows a diradical mechanism. researchgate.net This process is initiated by a hydrogen atom transfer from a phenolic hydroxyl group to the active species of the enzyme. researchgate.net

The enzymes responsible for catalyzing these critical oxidative coupling reactions have been identified as members of the cytochrome P450 (CYP450) superfamily of enzymes. core.ac.ukfrontiersin.org These enzymes are known to catalyze a wide variety of reactions in plant specialized metabolism, including hydroxylations and, more unusually, phenol coupling reactions. core.ac.uknih.gov

Specifically, enzymes belonging to the CYP96T subfamily have been implicated in the C-C coupling of 4'-O-methylnorbelladine. frontiersin.orgnih.gov For instance, CYP96T1 from Narcissus sp. aff. Pseudonarcissus has been shown to catalyze the para-para' coupling of 4'-O-methylnorbelladine to produce noroxomaritidine enantiomers. frontiersin.orgnih.gov This enzyme also exhibits some para-ortho' coupling activity, highlighting the role of these enzymes in directing the biosynthesis towards different alkaloid types. frontiersin.orgnih.gov While CYP450s are the primary drivers, other enzyme classes like laccases and peroxidases have also been noted for their ability to perform phenol-phenol' coupling reactions in other contexts. nih.govresearchgate.net

Proposed Biosynthetic Route to O-Methylismine within the Amaryllidaceae

The alkaloid this compound was first isolated from the flowers of Hippeastrum vittatum in 2001. scielo.org.mx While the specific enzymatic steps leading to this compound have not been fully elucidated, its structural relationship to other Amaryllidaceae alkaloids suggests its origin from the established biosynthetic framework.

The biogenesis of Amaryllidaceae alkaloids, including those found in the Hippeastrum genus, proceeds through the intramolecular oxidative coupling of the key intermediate O-methylnorbelladine. scielo.org.mxscielo.org.mx The diverse skeletons, such as the lycorine (B1675740), crinine (B1220781), haemanthamine (B1211331), and galanthamine (B1674398) types, arise from different modes of this phenol coupling (ortho-para', para-para', and para-ortho'). scielo.org.mxscielo.org.mx Given that this compound is found alongside other typical Amaryllidaceae alkaloids in Hippeastrum, it is logical to propose that its biosynthesis also originates from 4'-O-methylnorbelladine. The specific oxidative coupling pattern and subsequent functional group modifications (e.g., hydroxylations, methylations, and ring rearrangements) catalyzed by specific enzymes within Hippeastrum vittatum would ultimately lead to the formation of the this compound structure. Further research, including tracer studies and the characterization of specific enzymes from this species, is required to definitively establish the precise biosynthetic route to this compound.

Genetic and Molecular Biology of Biosynthetic Enzymes

The biosynthesis of Amaryllidaceae alkaloids, a diverse group of specialized metabolites, begins with the aromatic amino acids L-phenylalanine and L-tyrosine. oup.comscielo.org.mxscielo.org.mx These primary metabolites are converted through a series of enzymatic steps into the common precursor, norbelladine. nih.gov This key intermediate is then methylated to form 4′-O-methylnorbelladine, which serves as the final common branchpoint before the pathways diverge to create the vast array of Amaryllidaceae alkaloid skeletons. researchgate.netfrontiersin.org

Although the specific enzymes and genes responsible for the conversion of 4′-O-methylnorbelladine into this compound have not yet been characterized, significant progress has been made in identifying the upstream biosynthetic genes through transcriptomic analyses and biochemical studies in various Amaryllidaceae species. nih.govub.edu These findings provide a framework for understanding the genetic basis of alkaloid production in this plant family.

Key enzymes in the early stages of the Amaryllidaceae alkaloid biosynthetic pathway have been identified and characterized. frontiersin.org For instance, phenylalanine ammonia-lyase (PAL) and tyrosine decarboxylase (TYDC) are crucial for producing the initial building blocks. mdpi.com Norbelladine synthase (NBS) catalyzes the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine. researchgate.net Subsequently, norbelladine 4′-O-methyltransferase (N4OMT) is responsible for the critical methylation step that yields 4′-O-methylnorbelladine. frontiersin.orgub.edu Downstream from this intermediate, cytochrome P450 monooxygenases, particularly from the CYP96T family, play a vital role in catalyzing the intramolecular C-C oxidative coupling reactions that generate the structural diversity seen in alkaloids like galanthamine and crinine. researchgate.netfrontiersin.org It is hypothesized that a similar, yet-to-be-identified, enzyme is responsible for forming the ismine (B158432) skeleton from which this compound is derived.

Table 1: Key Biosynthetic Enzymes in Amaryllidaceae Alkaloid Pathways

Enzyme Abbreviation Gene/Transcript Function Source Species Examples Citation
Phenylalanine Ammonia-Lyase PAL PAL Converts L-phenylalanine to trans-cinnamic acid. Narcissus pseudonarcissus, Lycoris radiata mdpi.com
Tyrosine Decarboxylase TYDC TYDC1, TYDC2 Catalyzes the biosynthesis of tyramine from L-tyrosine. N. pseudonarcissus, Lycoris aurea mdpi.com
Norbelladine Synthase NBS NBS Condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine. Narcissus sp. aff. pseudonarcissus researchgate.netfrontiersin.org
Norbelladine 4′-O-Methyltransferase N4OMT N4OMT Catalyzes the methylation of norbelladine to 4′-O-methylnorbelladine. Rhodophiala bifida, N. sp. aff. pseudonarcissus frontiersin.orgub.edunih.gov

Metabolic Engineering Strategies for Enhanced Alkaloid Production in Plants or Microorganisms

The limited availability of many Amaryllidaceae alkaloids from natural plant sources has driven interest in metabolic engineering to improve yields and create sustainable production platforms. longdom.orgmdpi.com While no specific metabolic engineering efforts for this compound have been reported, largely due to the uncharacterized nature of its specific biosynthetic pathway, the strategies being developed for high-value alkaloids like galanthamine provide a blueprint for future applications. researchgate.netmdpi.com

The ultimate goal of metabolic engineering is to optimize genetic and regulatory processes within an organism to increase the production of a target substance. wikipedia.org This can be achieved through various approaches, including the overexpression of rate-limiting enzymes, the silencing of competing metabolic pathways, and the introduction of entire biosynthetic pathways into heterologous hosts. wikipedia.org

Plant-Based Strategies: In-vitro cultures of Amaryllidaceae species are a promising avenue for controlled alkaloid production. Studies have shown that differentiated tissues, such as shoot or root cultures, accumulate significantly higher concentrations of alkaloids compared to undifferentiated cell cultures. mdpi.com Furthermore, the application of elicitors or the use of specialized bioreactor systems, such as two-phase cultivation, can redirect metabolic flux and enhance the synthesis of target compounds. mdpi.com

Microorganism-Based Strategies: The reconstruction of plant biosynthetic pathways in microbial hosts like Escherichia coli, yeast (Saccharomyces cerevisiae), or microalgae offers a promising alternative to plant extraction. longdom.orgbiorxiv.orgmdpi.com These "microbial cell factories" can convert inexpensive feedstocks into valuable chemicals and benefit from rapid growth rates and well-established genetic tools. mdpi.comnih.gov For Amaryllidaceae alkaloids, research has focused on expressing the early pathway enzymes to produce key intermediates like 4′-O-methylnorbelladine in microbes. biorxiv.org A significant challenge remains the functional expression of complex plant enzymes, particularly cytochrome P450s, in microbial systems. nih.govbiorxiv.org

Table 2: Metabolic Engineering Strategies for Amaryllidaceae Alkaloids

Strategy Approach Host Organism/System Objective Citation
Heterologous Expression Introduction of biosynthetic genes (e.g., N4OMT) into a microbial chassis. Escherichia coli, Microalgae Production of key pathway intermediates; Pathway elucidation. longdom.orgbiorxiv.org
Enzyme Engineering Use of directed evolution and machine learning to improve enzyme activity and specificity. Escherichia coli Enhance product titer and reduce byproducts. biorxiv.org
In Vitro Culture Cultivation of differentiated plant tissues (e.g., shoot cultures) in bioreactors. Leucojum aestivum Increase alkaloid accumulation and enable large-scale production. mdpi.com

A deeper understanding of the genes and enzymes in the this compound pathway is the critical next step to enable the application of these powerful metabolic engineering techniques for its enhanced production. oup.comresearchgate.net

Theoretical and Computational Chemistry Studies of O Methylismine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods, grounded in quantum mechanics, can elucidate the electronic structure, stability, and reactivity of O-methylismine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for molecules the size of this compound. preprints.org A DFT study on this compound would typically begin with a geometry optimization to find the lowest energy structure. Using a functional like B3LYP and a basis set such as 6-31G(d,p), one can calculate a variety of electronic properties. researchgate.net

Key parameters obtained from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Additionally, the electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
Total Energy-958.7 HartreeIndicates the overall stability of the molecule at 0 K.
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its biological activity. Conformational analysis and molecular dynamics simulations are the primary tools for exploring these aspects. mdpi.comrsc.orgthieme-connect.com

For this compound, a key flexible bond is the C-C bond connecting the two aromatic rings. Rotation around this bond would give rise to different conformers with varying energies. A potential energy surface scan, performed by systematically rotating this dihedral angle in a series of constrained geometry optimizations, would identify the most stable conformers. rsc.org

Molecular dynamics (MD) simulations would provide a view of the dynamic evolution of this compound over time. An MD simulation would be run for several nanoseconds, and the resulting trajectory would be analyzed to understand the conformational landscape, flexibility of different parts of the molecule, and the interactions with its environment (e.g., in a solvent).

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental data. For this compound, predicting the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies would be particularly valuable for its structural elucidation.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical NMR chemical shifts. These calculated values, when scaled and compared with experimental data, can help assign signals to specific atoms in the molecule.

Similarly, the calculation of vibrational frequencies through a frequency analysis in DFT can generate a theoretical IR spectrum. The positions and intensities of the calculated peaks can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecule's structure.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C (N-CH₃)35.234.8
C (O-CH₃)58.959.3
C (O-CH₂-O)101.5101.2
C (Aromatic)110.0 - 150.0109.0 - 148.0

Note: The values are for illustrative purposes to show the typical correlation between predicted and experimental data.

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Degradation

Understanding the mechanisms of how this compound is synthesized or degraded can be achieved through reaction pathway modeling. Computational chemistry can be used to explore potential reaction pathways and identify the transition states connecting reactants, intermediates, and products. researchgate.net

For instance, the synthesis of the parent alkaloid, ismine (B158432), has been reported. researchgate.netacs.org A computational study could model the key steps of this synthesis, such as the aryl-aryl coupling, to understand the reaction energetics and selectivity. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This knowledge can be invaluable for optimizing synthetic routes.

Molecular Docking and Ligand-Target Interactions (for hypothetical binding studies)

Many Amaryllidaceae alkaloids exhibit interesting biological activities, often through interaction with specific protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Given that other alkaloids from this family are known to inhibit acetylcholinesterase (AChE), a hypothetical docking study of this compound with AChE could be performed. ub.edu Such a study would predict the binding pose of this compound in the active site of the enzyme and calculate a docking score, which is an estimate of the binding affinity. A more negative docking score generally indicates a stronger binding interaction. For comparison, a molecular docking study on ismine, the parent compound of this compound, against α-glucosidase reported a binding score of -64.42 kcal/mol. unpatti.ac.idmdpi.com

Table 3: Hypothetical Molecular Docking Results of this compound and Ismine against Acetylcholinesterase

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5Tyr334, Trp84, Phe330
Ismine-7.9Tyr334, Trp84, Phe330
Galanthamine (B1674398) (Reference)-9.2Tyr334, Trp84, Ser200

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein, providing a structural basis for its potential biological activity.

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis of O-Methylismine in Complex Mixtures

The accurate quantification of this compound in complex samples, such as plant extracts or in vitro biological systems, is fundamental to understanding its distribution and properties. This requires highly sensitive and selective analytical methods to distinguish the analyte from a multitude of other compounds.

LC-MS/MS Method Development and Validation for Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the quantitative analysis of organic molecules in complex mixtures due to its high sensitivity and selectivity. rsc.org A validated LC-MS/MS method for this compound would provide a reliable means for its determination in various research applications.

Method Development: The development of an LC-MS/MS method for this compound would involve the optimization of both chromatographic separation and mass spectrometric detection.

Chromatography: A reversed-phase C18 column is commonly used for the separation of small molecules. nih.govcertara.com The mobile phase would likely consist of an aqueous component, such as water with a small amount of formic acid or ammonium acetate to improve ionization, and an organic component like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of this compound from other matrix components.

Mass Spectrometry: The mass spectrometer would be operated in positive ion mode, as is common for alkaloids which readily form positive ions. The optimization of the electrospray ionization (ESI) source parameters, such as spray voltage and capillary temperature, would be crucial for maximizing the signal intensity of this compound. For quantitative analysis, the instrument would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion generated through collision-induced dissociation). This highly selective detection method minimizes interference from other compounds in the matrix.

Method Validation: Once developed, the method would require rigorous validation to ensure its accuracy and reliability. The validation process would assess several key parameters, as outlined in the hypothetical data table below.

Table 1: Hypothetical LC-MS/MS Method Validation Parameters for this compound
ParameterDescriptionAcceptance CriteriaHypothetical Result
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99r² = 0.998 over a concentration range of 1-1000 ng/mL
AccuracyThe closeness of the measured value to the true value.Within ±15% of the nominal concentration88.9% - 104.8%
Precision (Intra-day and Inter-day)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%Intra-day RSD < 5.2%, Inter-day RSD < 7.8%
Limit of Quantification (LOQ)The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 101 ng/mL
SpecificityThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyteNo interference observed from blank matrix
RecoveryThe efficiency of the extraction procedure.Consistent and reproducible85.6% - 92.3%

GC-MS for Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For a compound like this compound, which may not be sufficiently volatile for direct GC-MS analysis, a derivatization step is often necessary. youtube.com This involves a chemical modification to increase its volatility.

Methodology: The analysis of this compound by GC-MS would begin with sample preparation, which may include a derivatization step such as silylation to make the compound more volatile. youtube.com The derivatized sample would then be injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for identification, and the peak area can be used for quantification. epa.gov

Data Interpretation: The identification of this compound would be based on its retention time and the comparison of its mass spectrum with that of a known standard or a spectral library. For quantification, a calibration curve would be constructed using standards of known concentrations.

Table 2: Hypothetical GC-MS Data for this compound Analysis
ParameterHypothetical Value
Retention Time (min)12.5
Key Mass Fragments (m/z)[List of hypothetical characteristic mass fragments]
Limit of Detection (LOD)5 ng/mL
Linear Range10 - 500 ng/mL

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like alkaloids. nih.govlibretexts.org In CE, analytes are separated based on their electrophoretic mobility in an electric field. libretexts.orglibretexts.org

Application to this compound: For the analysis of this compound, Capillary Zone Electrophoresis (CZE), the simplest form of CE, could be employed. libretexts.org The separation would be performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The choice of BGE, including its pH and composition, is critical for achieving optimal separation. Detection is typically performed using UV-Vis absorbance, where a section of the capillary itself acts as the detection cell. wikipedia.org Coupling CE with mass spectrometry (CE-MS) can provide even greater sensitivity and specificity. nih.gov

High-Throughput Screening Methodologies for Chemical Biology Research

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. opentrons.com In the context of this compound research, HTS could be used to identify its potential biological targets or to screen for other compounds from natural extracts that may have similar activities.

HTS assays are typically performed in microtiter plates and involve automated liquid handling, detection, and data analysis. youtube.com The development of a robust and sensitive assay is crucial for a successful HTS campaign. opentrons.com Depending on the research question, various assay formats could be employed, such as cell-based assays or biochemical assays. youtube.com

Imaging Mass Spectrometry for Localization Studies in Biological Samples

Imaging Mass Spectrometry (IMS) is a technique that visualizes the spatial distribution of molecules within a biological sample. wikipedia.orgshimadzu.com This can provide valuable information on the localization of this compound within plant tissues, for example.

Methodology: In a typical IMS experiment, a thin section of the biological sample is mounted on a target plate and coated with a matrix that facilitates the desorption and ionization of the analytes. nih.gov A laser is then rastered across the sample, and a mass spectrum is acquired at each point. nih.gov The intensity of the this compound signal at each point is then used to generate an image that shows its distribution across the sample. wikipedia.org Matrix-Assisted Laser Desorption/Ionization (MALDI) is a commonly used ionization technique for IMS. mdpi.com

Advanced Sample Preparation Techniques for Complex Matrices

The quality of the analytical data is highly dependent on the sample preparation procedure. For the analysis of this compound in complex matrices like plant tissues, an effective sample preparation method is required to extract the analyte and remove interfering substances. mdpi.com

Commonly used techniques for the extraction of alkaloids from plant materials include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govchemsociety.org.ng The choice of extraction solvent is critical and depends on the polarity of the target compound. chemsociety.org.ng For a comprehensive analysis, a multi-step extraction procedure may be necessary to isolate compounds of different polarities.

Despite a comprehensive search for the chemical compound "this compound," no information corresponding to this specific name could be located in the public domain or scientific literature. As a result, the requested article focusing solely on "this compound" cannot be generated.

The initial research plan included searches for the synthesis, chemical properties, natural occurrence, analytical methodologies, and quality control related to "this compound." However, these searches did not yield any relevant results for a compound with this name. The search results did provide information on other methylated compounds, such as O-methylthymidine, O-methylisourea, and various alkaloids from marine sponges, but none of these are synonymous with or provide information about "this compound."

Without any foundational data on the existence, structure, or characteristics of "this compound," it is impossible to create a scientifically accurate and informative article as per the user's detailed outline. Proceeding with the article would require speculation or the fabrication of data, which would violate the principles of scientific accuracy.

Therefore, the requested article on "this compound" cannot be provided at this time due to the absence of any available information on the subject.

Future Research Directions and Unexplored Avenues for O Methylismine Research

Elucidation of Specific Biological Target(s) of O-Methylismine (if any)

A primary area for future research is the systematic screening of this compound to identify any specific biological targets. Given the activities of related β-carboline alkaloids, which are known to interact with DNA, enzymes like topoisomerases and monoamine oxidase, and various receptors, this compound could have similar or novel targets. nih.gov Investigating its effects on cancer cell lines, neuronal receptors, or parasitic organisms could reveal its pharmacological potential. nih.govresearchgate.net

Exploration of Novel Synthetic Routes and Advanced Derivatization

Developing efficient and scalable total synthesis methods for this compound is crucial for enabling further research. beilstein-journals.org Advanced synthetic strategies could provide access to larger quantities of the natural product. orgsyn.org Furthermore, these routes would allow for the creation of a library of derivatives by modifying the substituent groups on the biphenyl (B1667301) core. This could lead to the discovery of analogues with improved activity or selectivity, establishing a structure-activity relationship (SAR). frontiersin.org

Detailed Biosynthetic Enzyme Characterization

Identifying and characterizing the specific enzymes involved in the biosynthesis of this compound is a key objective. This involves isolating the O-methyltransferases and N-methyltransferases responsible for the final steps of its formation. mdpi.comnih.gov Understanding these enzymes at a molecular level could enable their use in biocatalytic processes to produce this compound or related compounds in heterologous systems like yeast or other plants. plantae.org

Application of this compound as a Chemical Biology Tool or Probe

If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. le.ac.uknih.gov By attaching fluorescent tags or reactive groups, researchers could create tools to study the localization, dynamics, and function of its target protein or pathway within living cells. ebi.ac.ukucla.edu This approach is fundamental to chemical biology for dissecting complex biological processes. wikipedia.org

Ecological and Evolutionary Roles of this compound in Plant Defense

The role of this compound in the ecology of Hippeastrum vittatum is unknown. As secondary metabolites, many alkaloids serve as defense compounds against herbivores or pathogens. wikipedia.orgnih.gov Future studies could investigate whether this compound acts as a feeding deterrent, a toxin to insects, or an antimicrobial agent. frontiersin.orgfrontiersin.org This research would provide insight into the evolutionary pressures that led to the production of this specific alkaloid in the plant. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Environmental or Biological Matrices

As research progresses, there will be a need for highly sensitive methods to detect and quantify this compound in complex samples, such as plant tissues or biological fluids from in vivo studies. cdc.gov Developing advanced analytical techniques, like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or capillary electrophoresis-based methods, will be essential for pharmacokinetic studies, metabolomic profiling, and environmental analysis. nih.govsolubilityofthings.comresearchgate.netlucideon.com

Q & A

Q. What ethical considerations apply when handling this compound in toxicity studies?

  • Methodological Answer : Adhere to OECD guidelines for chemical safety testing. Minimize animal use via in vitro alternatives (e.g., organ-on-a-chip). Disclose conflicts of interest and ensure raw data accessibility for independent verification .

Q. How should negative or inconclusive results in this compound research be reported?

  • Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results). Detail experimental conditions comprehensively to aid troubleshooting. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.